molecular formula C15H15NO4S B2833642 4-methoxy-N-(4-(methylsulfonyl)phenyl)benzamide CAS No. 920186-34-1

4-methoxy-N-(4-(methylsulfonyl)phenyl)benzamide

Cat. No.: B2833642
CAS No.: 920186-34-1
M. Wt: 305.35
InChI Key: BNSHAOSHFVUKFF-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(methylsulfonyl)phenyl)benzamide is a benzamide derivative characterized by:

  • A 4-methoxy group on the benzoyl ring, contributing to electron-donating properties.
  • A 4-(methylsulfonyl)phenyl group on the amide nitrogen, introducing strong electron-withdrawing effects.

Properties

IUPAC Name

4-methoxy-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-20-13-7-3-11(4-8-13)15(17)16-12-5-9-14(10-6-12)21(2,18)19/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSHAOSHFVUKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(4-(methylsulfonyl)phenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(methylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-methoxy-N-(4-(methylsulfonyl)phenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(4-(methylsulfonyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related benzamide derivatives and their distinguishing features:

Compound Name Substituents on Benzamide Substituents on Phenyl Group Biological Activity Key Data Source
Target Compound 4-OCH₃ 4-SO₂CH₃ Not explicitly reported - -
GDC-0449 (Vismodegib) 2-Cl, 4-SO₂CH₃ 4-Cl, 3-pyridinyl SMO inhibitor (Ki = 12.2 ± 1.7 nM) Anticancer activity in medulloblastoma
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br 4-OCH₃, 2-NO₂ Structural comparison Crystallographic parameters reported
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 4-NH₂, 4-SO₂CH₃ 4-Br Antimicrobial activity Synthesized via acid chloride coupling
4-Methoxy-N-(quinoxalinylphenyl)benzamide (VIIc) 4-OCH₃ Quinoxalinyl Apoptotic inducer (anticancer) Part of triazole-thione derivatives
4-Methyl-N-(4-(methylsulfonyl)piperazinylphenyl)benzamide 4-CH₃ 4-SO₂CH₃-piperazinyl Not reported Molecular weight: 389.47 g/mol

Physicochemical Properties

  • Melting Points :
    • The target compound’s methoxy group may lower its melting point compared to halogenated analogs (e.g., 4MNB in with nitro groups) due to reduced polarity .
    • Compound 10d (): m.p. 264–266°C (similar benzamide with hydrazine substituents) .
  • Spectral Data :
    • IR : C=O stretches at ~1663–1682 cm⁻¹ (), consistent across benzamides .
    • NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm () .

Stability and Tautomerism

  • Tautomeric Forms : highlights that triazole-thione derivatives (e.g., compounds 7–9) exist in equilibrium, but the target compound’s rigid benzamide core likely prevents tautomerism .
  • Salt Forms : GDC-0449 salts () improve solubility and bioavailability, a strategy applicable to the target compound for pharmaceutical development .

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